(R)-N-Boc-4-fluorophenylglycine

Vue d'ensemble

Description

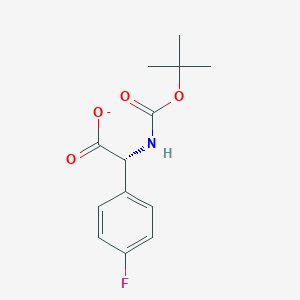

®-N-Boc-4-fluorophenylglycine is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a fluorine atom on the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-4-fluorophenylglycine typically involves the following steps:

Protection of the amine group: The amino group of 4-fluorophenylglycine is protected using a Boc protecting group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Resolution of enantiomers: The racemic mixture of N-Boc-4-fluorophenylglycine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production methods for ®-N-Boc-4-fluorophenylglycine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Coupling Reactions in Drug Design

(R)-N-Boc-4-fluorophenylglycine serves as a critical building block in synthesizing anti-proliferative emodin derivatives. In a 2019 study, it underwent coupling with emodin-based intermediates under DCC/DMAP activation, followed by Boc deprotection using 20% trifluoroacetic acid (TFA) .

Reaction sequence :

-

Alkylation : Emodin (compound 1 ) reacts with 2-iodoethanol to form intermediate 2 .

-

Coupling : Intermediate 2 is coupled with this compound via DCC/DMAP.

-

Deprotection : TFA removes the Boc group, yielding the final TFA salt with a free amino group .

| Parameter | Details |

|---|---|

| Coupling reagent | DCC/DMAP |

| Deprotection conditions | 20% TFA in dichloromethane (DCM) |

| Yield (post-purification) | ~42–45% |

This strategy produced derivatives with IC₅₀ values of 13.69–68.81 μM against HepG2 and MCF-7 cancer cell lines, demonstrating the compound’s role in enhancing cytotoxicity .

Role in Solid-State NMR Probes

The compound’s trifluoromethyl analog, TfmPhg , was used to study peptide backbone dynamics via solid-state ¹⁹F NMR. The Boc group ensures stability during synthesis, while the fluorine atom acts as a sensitive reporter for conformational changes .

Key structural features :

-

Rigid phenyl linker : Enhances label attachment to peptide backbones.

-

Boc protection : Prevents unwanted side reactions during morpholinone synthesis .

Synthetic Modifications and Activity Trends

Methylation of the amino group in deprotected derivatives significantly reduced anti-proliferative activity, highlighting the importance of the free -NH₂ group for hydrogen bonding and bioactivity :

| Derivative | IC₅₀ (HepG2, μM) | IC₅₀ (MCF-7, μM) |

|---|---|---|

| 4b | 39.95 | 68.81 |

| 5b | 18.61 | 16.22 |

Spectroscopic Characterization

Post-coupling products were characterized using ¹H-NMR, ¹³C-NMR, and ESI-MS :

-

¹³C-NMR : Peaks at δ 189.87 (carbonyl), 168.95 (Boc carbonyl), and 161.46 (aromatic C-F) .

-

ESI-MS : m/z 414.15 [M + H − CF₃COOH]⁺, confirming molecular weight .

Industrial Availability and Specifications

The compound is commercially available with the following specifications :

| Property | Value |

|---|---|

| CAS Number | 196707-32-1 |

| Molecular Formula | C₁₃H₁₆FNO₄ |

| Purity | 95% (98% enantiomeric excess) |

| Storage | 2–8°C under inert atmosphere |

Applications De Recherche Scientifique

Peptide Synthesis

(R)-N-Boc-4-fluorophenylglycine serves as a crucial building block in peptide synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective attachment during the synthesis process. This compound's fluorinated phenyl group enhances the lipophilicity and binding affinity of the resulting peptides, making them more effective in targeting biological receptors.

Key Features:

- Selective Deprotection: The Boc group can be removed using strong acids, facilitating the formation of free amino groups for subsequent coupling reactions.

- Fluorine Influence: The fluorine atom can alter the hydrophobicity and conformational stability of peptides, which is essential for their biological activity .

Drug Development

The unique properties of this compound make it a valuable candidate in medicinal chemistry. Its derivatives have shown potential in various therapeutic areas, including antimicrobial and anticancer applications. The fluorinated structure contributes to enhanced metabolic stability and bioavailability of drug candidates.

Case Studies:

- Antidepressant Properties: Research indicates that L-4-fluorophenylglycine (a related compound) exhibits antidepressant-like effects by modulating D-serine levels, suggesting potential applications in treating mood disorders .

- Protein-Protein Interaction Studies: The compound has been utilized to investigate binding affinities to specific receptors, which is crucial for understanding pharmacodynamics.

Biochemical Research

In biochemical studies, this compound is employed as a tool for exploring enzyme interactions and reaction mechanisms. Its ability to undergo nucleophilic substitutions at the fluorine site allows researchers to modify its structure further, enhancing its utility in various experimental setups.

Applications:

- Solid-State NMR Studies: The compound has been applied as a structural label in solid-state NMR experiments, helping to elucidate conformational states of peptides .

- Fluorinated Peptides: The synthesis of fluorinated peptides using this compound has opened avenues for developing novel imaging agents and therapeutic peptides with improved efficacy .

Comparative Analysis of Related Compounds

A comparison with structurally similar compounds highlights the unique advantages of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Fluorophenylglycine | Lacks Boc protection | More reactive due to unprotected amino group |

| N-Boc-phenylalanine | Aromatic ring without fluorine | Commonly used in peptide synthesis |

| (S)-N-Boc-4-fluorophenylglycine | Enantiomer with opposite chirality | Potentially different biological activity |

| N-Boc-3-fluorophenylglycine | Fluorination at the meta position | Different interaction profile |

This table illustrates how this compound stands out due to its specific fluorination pattern and protective Boc group, enhancing its utility in synthetic chemistry and pharmacology.

Mécanisme D'action

The mechanism of action of ®-N-Boc-4-fluorophenylglycine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and metabolic stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-N-Boc-4-fluorophenylglycine: The enantiomer of ®-N-Boc-4-fluorophenylglycine, which may have different biological activity.

N-Boc-4-chlorophenylglycine: A similar compound with a chlorine atom instead of fluorine, which may exhibit different reactivity and properties.

N-Boc-4-methylphenylglycine: A compound with a methyl group on the phenyl ring, used for comparison in structure-activity relationship studies.

Uniqueness

®-N-Boc-4-fluorophenylglycine is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound in the design of pharmaceuticals with improved efficacy and stability.

Activité Biologique

(R)-N-Boc-4-fluorophenylglycine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is an amino acid derivative that features a fluorine atom at the para position of the phenyl ring. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it a valuable intermediate in peptide synthesis and drug development.

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, derivatives synthesized from this compound exhibited significant anti-proliferative effects against various cancer cell lines, including HepG2 and MCF-7 cells. One derivative demonstrated an IC50 value of 4.95 µM against HepG2 cells, which is notably more potent than the parent compound emodin (IC50 = 43.87 µM) .

Table 1: Anti-Proliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Emodin |

|---|---|---|---|

| 7a | HepG2 | 4.95 | 8.8-fold stronger |

| 3b | MCF-7 | 8.22 ± 0.13 | Stronger |

| 3c | MCF-7 | 8.99 ± 0.64 | Stronger |

These findings suggest that modifications to the amino acid structure can significantly enhance biological activity, particularly in inducing apoptosis through mitochondrial pathways and caspase activation .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. A study on L-4-fluorophenylglycine, a related compound, revealed its ability to regulate D-serine levels and exhibit antidepressant-like effects in animal models . The mechanism involves modulation of the mTOR pathway and AMPA receptor activity, indicating a potential role in treating mood disorders.

Key Findings:

- L-4-fluorophenylglycine showed significant antidepressant-like effects in forced swimming tests.

- It prevented social avoidance behaviors in chronic stress models.

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells via mitochondrial pathways, leading to cytochrome c release and caspase activation.

- Neurotransmitter Regulation : It modulates neurotransmitter levels, particularly D-serine, influencing synaptic plasticity and mood regulation.

- Membrane Interaction : Fluorinated compounds often exhibit enhanced membrane permeability, which may contribute to their antimicrobial effects.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound derivatives:

- Cancer Treatment : A derivative was tested for its efficacy against liver cancer cell lines, showing promising results that warrant further exploration in clinical settings.

- Depression Models : In chronic social defeat stress models, treatment with L-4-fluorophenylglycine resulted in reduced anxiety-like behaviors, suggesting its utility in psychiatric disorders .

Propriétés

IUPAC Name |

(2R)-2-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQBOUSLFRLKKX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.